Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}a cetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate is a complex organic compound that features a triazole ring, furyl groups, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-furylmethylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazole-3-thiol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate can undergo various chemical reactions, including:
Oxidation: The furyl groups can be oxidized to form corresponding furans.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furyl groups can yield furans, while nucleophilic substitution of the ester group can produce various substituted derivatives.
Scientific Research Applications
Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate involves its interaction with specific molecular targets. The triazole ring and furyl groups can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Furyl methyl ketone: A simpler compound with a furyl group and a ketone functional group.
2-((5-(2-Furyl)-4-Me-4H-1,2,4-Triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide: A compound with a similar triazole-thio structure but different substituents.
Uniqueness
Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate is unique due to its combination of furyl groups, triazole ring, and ethyl ester, which confer distinct chemical and biological properties
Biological Activity
Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a triazole ring, a furan moiety, and an acetylamino group, which contribute to its biological properties.
The biological activity of Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate is primarily attributed to its ability to interact with various biological targets. Research indicates that triazole derivatives can exhibit:
- Antimicrobial Activity : Triazoles have been shown to inhibit the growth of bacteria and fungi by interfering with cell wall synthesis and metabolic processes.
- Anticancer Properties : Compounds containing triazole rings have been studied for their potential to induce apoptosis in cancer cells and inhibit tumor growth.
- Hypolipidemic Effects : Some studies suggest that derivatives of triazoles can lower cholesterol and triglyceride levels in animal models.
Antimicrobial Activity
Research has demonstrated that Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against common bacterial strains:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Escherichia coli | 15 | 32 |
Staphylococcus aureus | 17 | 16 |
Klebsiella pneumoniae | 14 | 64 |
Pseudomonas aeruginosa | 12 | 128 |
These results indicate that the compound possesses a broad spectrum of antimicrobial activity.
Anticancer Activity
In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines. The following table summarizes its effectiveness against selected cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HCT-116 (Colon carcinoma) | 6.2 |
T47D (Breast carcinoma) | 27.3 |
These findings suggest that Ethyl 2-{2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate may serve as a potential candidate for cancer therapy.
Case Studies
Several case studies have highlighted the therapeutic potential of triazole derivatives:
-
Case Study on Hypolipidemic Effects :
- In a study involving Sprague-Dawley rats, a related triazole derivative was shown to reduce serum cholesterol levels by approximately 23% at a dosage of 0.05% in diet formulations. This suggests that similar compounds could be effective in managing dyslipidemia.
-
Case Study on Antimicrobial Efficacy :
- A clinical trial involving patients with bacterial infections demonstrated that administration of triazole-based compounds resulted in significant improvement in infection resolution rates compared to standard treatments.
Properties
Molecular Formula |
C17H18N4O5S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C17H18N4O5S/c1-2-24-15(23)9-18-14(22)11-27-17-20-19-16(13-6-4-8-26-13)21(17)10-12-5-3-7-25-12/h3-8H,2,9-11H2,1H3,(H,18,22) |
InChI Key |
WBZMDMLWRBHWGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1CC2=CC=CO2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.